6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one is a heterocyclic compound that belongs to the oxazine family It is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one can be achieved through several methods:
Cycloaddition Reactions: One common method involves the Diels-Alder reaction between nitroso compounds and conjugated dienes.
Tandem Reactions: Another approach involves tandem reactions where multiple steps occur in a single reaction vessel.
Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinones, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxazine ring can lead to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The phenyl group can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxazinones
Reduction: Tetrahydro-1,2-oxazines, 1,4-amino alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and neuroprotective agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Oxidative Stress Modulation: The compound can influence oxidative stress pathways, providing neuroprotective and anti-inflammatory benefits.
Comparison with Similar Compounds
6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one can be compared with other similar compounds:
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar oxazine ring structure but differ in their substitution patterns.
Pyridazines and Pyridazinones: These heterocycles contain nitrogen atoms and exhibit a wide range of biological activities.
Benzoxazines: These compounds have a benzene ring fused to the oxazine ring and are known for their diverse biological activities.
List of Similar Compounds
- 3,6-Dihydro-2H-1,2-oxazines
- Pyridazines
- Pyridazinones
- Benzoxazines
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-phenyl-3,4-dihydro-1,3-oxazin-2-one |
InChI |
InChI=1S/C10H9NO2/c12-10-11-7-6-9(13-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
InChI Key |
ZNINPAFSIMPSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.